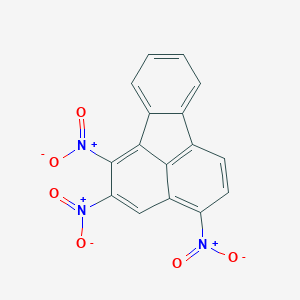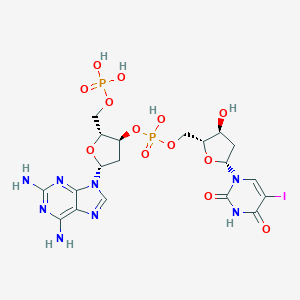
Poly(2-aminodeoxyadenylate-5-iododeoxyuridylate)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Poly(2-aminodeoxyadenylate-5-iododeoxyuridylate) (poly(Ade5IdU)) is a synthetic nucleic acid analogue that has gained significant attention in recent years due to its potential applications in the field of molecular biology and biotechnology. It is a polymer composed of alternating 2-aminodeoxyadenosine and 5-iododeoxyuridine monomers joined by phosphodiester bonds.
作用机制
Poly(Ade5IdU) is a structural analogue of DNA that can interact with DNA-binding proteins, such as transcription factors and enzymes involved in DNA replication and repair. It can also hybridize with complementary DNA and RNA sequences. The incorporation of 5-iododeoxyuridine into the polymer enhances its binding affinity for DNA and RNA, making it a useful tool for studying nucleic acid interactions.
生化和生理效应
Poly(Ade5IdU) has been shown to have minimal toxicity and does not induce significant immune responses in vitro and in vivo. It has been reported to inhibit DNA replication and transcription in a sequence-specific manner. It has also been shown to induce DNA damage and cell cycle arrest in cancer cells, making it a potential candidate for cancer therapy.
实验室实验的优点和局限性
Poly(Ade5IdU) has several advantages over other nucleic acid analogues. It has a high binding affinity for DNA and RNA, making it a useful tool for studying nucleic acid interactions. It is also stable under a wide range of experimental conditions and is resistant to nuclease degradation. However, the synthesis of poly(Ade5IdU) is challenging and requires specialized equipment and expertise. It is also relatively expensive compared to other nucleic acid analogues.
未来方向
There are several future directions for the development and application of poly(Ade5IdU). One potential direction is the development of poly(Ade5IdU)-based biosensors for the detection of DNA and RNA sequences. Another direction is the use of poly(Ade5IdU) as a therapeutic agent for cancer treatment. Further studies are also needed to investigate the potential applications of poly(Ade5IdU) in gene therapy, DNA repair, and epigenetics.
Conclusion:
In conclusion, poly(Ade5IdU) is a synthetic nucleic acid analogue with significant potential in the field of molecular biology and biotechnology. Its unique properties make it a useful tool for studying DNA-protein interactions, DNA replication, transcription, and translation. Further research is needed to fully explore its potential applications and to overcome the challenges associated with its synthesis and characterization.
合成方法
The synthesis of poly(Ade5IdU) involves the polymerization of 2-aminodeoxyadenosine and 5-iododeoxyuridine monomers using phosphoramidite chemistry. The resulting polymer is purified using high-performance liquid chromatography (HPLC) to obtain a highly pure product. The final product is characterized using various analytical techniques such as nuclear magnetic resonance spectroscopy (NMR) and mass spectrometry.
科学研究应用
Poly(Ade5IdU) has a wide range of applications in the field of molecular biology and biotechnology. It has been used as a tool for studying DNA-protein interactions, DNA replication, transcription, and translation. It has also been used in the development of biosensors, gene delivery systems, and therapeutic agents.
属性
CAS 编号 |
104576-78-5 |
|---|---|
产品名称 |
Poly(2-aminodeoxyadenylate-5-iododeoxyuridylate) |
分子式 |
C19H25IN8O13P2 |
分子量 |
762.3 g/mol |
IUPAC 名称 |
[(2R,3S,5R)-5-(2,6-diaminopurin-9-yl)-2-(phosphonooxymethyl)oxolan-3-yl] [(2R,3S,5R)-3-hydroxy-5-(5-iodo-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methyl hydrogen phosphate |
InChI |
InChI=1S/C19H25IN8O13P2/c20-7-3-27(19(31)26-17(7)30)12-1-8(29)10(39-12)4-38-43(35,36)41-9-2-13(40-11(9)5-37-42(32,33)34)28-6-23-14-15(21)24-18(22)25-16(14)28/h3,6,8-13,29H,1-2,4-5H2,(H,35,36)(H,26,30,31)(H2,32,33,34)(H4,21,22,24,25)/t8-,9-,10+,11+,12+,13+/m0/s1 |
InChI 键 |
WJUYKRRVWABHPS-LSUSWQKBSA-N |
手性 SMILES |
C1[C@@H]([C@H](O[C@H]1N2C=C(C(=O)NC2=O)I)COP(=O)(O)O[C@H]3C[C@@H](O[C@@H]3COP(=O)(O)O)N4C=NC5=C(N=C(N=C54)N)N)O |
SMILES |
C1C(C(OC1N2C=C(C(=O)NC2=O)I)COP(=O)(O)OC3CC(OC3COP(=O)(O)O)N4C=NC5=C(N=C(N=C54)N)N)O |
规范 SMILES |
C1C(C(OC1N2C=C(C(=O)NC2=O)I)COP(=O)(O)OC3CC(OC3COP(=O)(O)O)N4C=NC5=C(N=C(N=C54)N)N)O |
其他 CAS 编号 |
104576-78-5 |
同义词 |
PADA-5-IDU poly(2-aminodeoxyadenylate-5-iododeoxyuridylate) |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



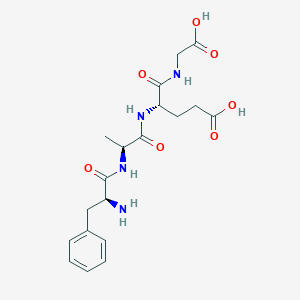
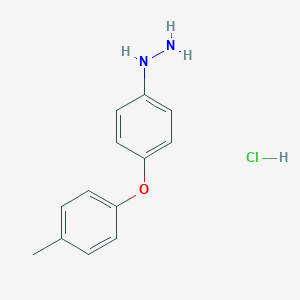
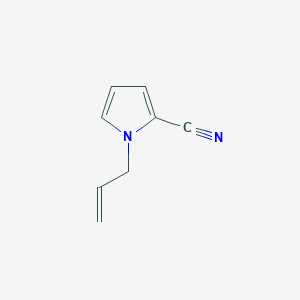
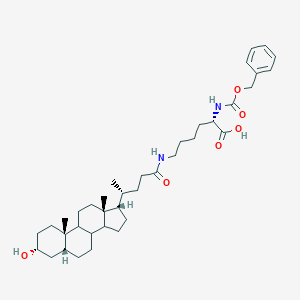
![(2aS,4aR)-2,2,4a,8-tetramethyl-2a,3,4,5,6,7-hexahydro-1H-cyclobuta[i]inden-8-ol](/img/structure/B34297.png)
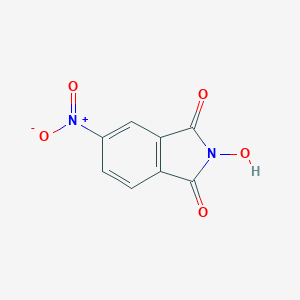
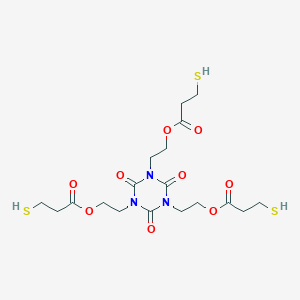
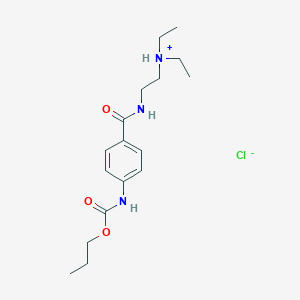
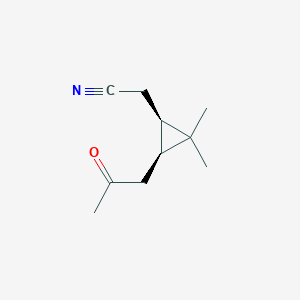
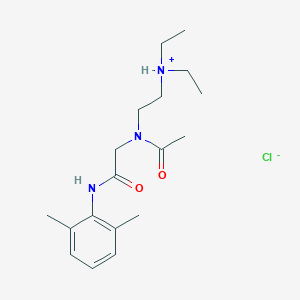
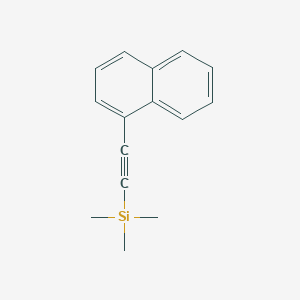
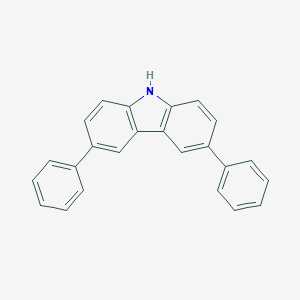
![2-[2-[2-[2-[bis(carboxymethyl)amino]-5-[methoxy-(6-nitro-1,3-benzodioxol-5-yl)methyl]phenoxy]ethoxy]-N-(carboxymethyl)-4-methylanilino]acetic acid](/img/structure/B34308.png)
